molecular formula C14H12N2O4 B11545712 2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol CAS No. 303215-16-9

2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol

Cat. No. B11545712
CAS RN: 303215-16-9
M. Wt: 272.26 g/mol
InChI Key: QYRWFXBOPQEMCB-UHFFFAOYSA-N
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Description

2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol is an organic compound that belongs to the class of phenolic imines It is characterized by the presence of a methoxy group, an imino group, and a nitro group attached to a phenolic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol typically involves the condensation reaction between 3-methoxybenzaldehyde and 4-nitrophenol in the presence of an acid catalyst. The reaction is carried out in a solvent such as methanol or ethanol at room temperature. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group can yield amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Amines

    Substitution: Alkylated or acylated phenolic derivatives

Scientific Research Applications

2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The nitro group can also participate in redox reactions, generating reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-{(E)-[(3-methoxyphenyl)imino]methyl}phenol: Similar structure but with dichloro substituents.

    2-{(E)-[(3-methoxyphenyl)imino]methyl}phenol: Lacks the nitro group.

Uniqueness

2-[[(3-Methoxyphenyl)imino]methyl]-4-nitrophenol is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various fields.

properties

CAS RN

303215-16-9

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-[(3-methoxyphenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C14H12N2O4/c1-20-13-4-2-3-11(8-13)15-9-10-7-12(16(18)19)5-6-14(10)17/h2-9,17H,1H3

InChI Key

QYRWFXBOPQEMCB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O

Origin of Product

United States

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